Saxagliptin N-Carboxybenzyl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Saxagliptin is an orally active, highly potent, selective, and competitive inhibitor of dipeptidyl peptidase-4 (DPP-4), which is used in the treatment of type 2 diabetes . It is used along with diet and exercise to lower blood sugar levels in patients with type 2 diabetes .

Synthesis Analysis

The key synthesis process of Saxagliptin involves catalyzing 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid into (S)-3-hydroxyadamantane glycine . Enzymes phenylalanine dehydrogenase mutant from Thermoactinomyces intermedius (TiPDHm) and formate dehydrogenase (FDH) are often used for biocatalysis .Molecular Structure Analysis

Saxagliptin is a highly potent, selective, reversible, and competitive inhibitor of dipeptidyl peptidase-4 . Both saxagliptin and its major active metabolite, 5-hydroxy saxagliptin, demonstrate high degrees of selectivity for DPP-4 compared with other DPP enzymes .Chemical Reactions Analysis

Saxagliptin is a highly potent, reversible, competitive dipeptidyl peptidase-4 inhibitor indicated for the treatment of patients with type 2 diabetes . It works by increasing the amount of insulin produced by the body after meals when blood sugar is high .Physical And Chemical Properties Analysis

Saxagliptin is orally absorbed and can be administered with or without food. The half-life of plasma DPP-4 inhibition with saxagliptin 5 mg is approximately 27 hours, which supports a once-daily dosing regimen . Saxagliptin is metabolized by cytochrome P450 (CYP) 3A4/5 and is eliminated by a combination of renal and hepatic clearance .科学的研究の応用

Saxagliptin: Mechanism of Action and Efficacy

Saxagliptin functions by inhibiting the DPP-4 enzyme, which plays a crucial role in glucose metabolism. This inhibition leads to increased levels of incretin hormones, enhancing glucose-dependent insulin secretion and lowering glucagon secretion. Consequently, saxagliptin improves glycemic control in patients with type 2 diabetes. Studies have shown that saxagliptin, either as monotherapy or in combination with other antidiabetic agents, significantly improves glycosylated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG) levels, demonstrating its efficacy in managing type 2 diabetes (Dhillon, 2015), (Neumiller & Campbell, 2010).

Cardiovascular Considerations

While primarily focused on glycemic control, saxagliptin has also been evaluated for cardiovascular effects. The SAVOR-TIMI 53 study, a significant cardiovascular outcome trial, indicated that saxagliptin does not significantly increase the risk of major adverse cardiovascular events, although it highlighted a potential concern regarding heart failure risk. This suggests that while saxagliptin is effective for blood sugar management, its cardiovascular safety profile necessitates careful consideration (Orime & Terauchi, 2020).

Combination Therapies

Combination therapy involving saxagliptin and other antidiabetic medications, such as metformin or SGLT2 inhibitors, has been shown to offer superior glycemic control compared to monotherapy. These combination therapies leverage the complementary mechanisms of saxagliptin and other agents to provide a more effective reduction in blood glucose levels without significantly increasing the risk of hypoglycemia or adverse side effects (Scheen, 2012), (Williams & Stephens, 2015).

Clinical Utility and Patient Preference

Saxagliptin's clinical utility extends beyond glycemic control to include favorable characteristics such as dosage flexibility, minimal risk of hypoglycemia, and a neutral effect on body weight. These attributes make saxagliptin a patient-friendly option in the management of type 2 diabetes, suitable for various patient populations and in combination with other therapeutic strategies (Doggrell, 2014).

作用機序

Target of Action

Saxagliptin N-Carboxybenzyl primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . This enzyme is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) .

Mode of Action

This compound is a DPP-4 inhibitor . It works by inhibiting the DPP-4 enzyme, which results in prolonged active incretin levels . Incretins are hormones that decrease elevated blood sugar levels by increasing the body’s utilization of sugar, mainly through increasing insulin secretion from the pancreas, and by reducing the liver’s production of glucose .

Biochemical Pathways

By inhibiting the DPP-4 enzyme, this compound prevents the inactivation of the incretin hormones GLP-1 and GIP . This increases GLP-1 levels, stimulates insulin secretion, and reduces postprandial glucagon and glucose levels .

Pharmacokinetics

This compound is orally absorbed and can be administered with or without food . The half-life of plasma DPP-4 inhibition with this compound is approximately 27 hours, which supports a once-daily dosing regimen . It is metabolized by cytochrome P450 (CYP) 3A4/5 and is eliminated by a combination of renal and hepatic clearance . No clinically meaningful differences in this compound or 5-hydroxy this compound pharmacokinetics have been detected in patients with hepatic impairment .

Result of Action

The inhibition of the DPP-4 enzyme by this compound leads to an increase in the levels of active incretins . This results in an augmentation of glucose-dependent insulin secretion, thereby improving glycemic control .

生化学分析

Biochemical Properties

Saxagliptin N-Carboxybenzyl, like its parent compound Saxagliptin, is expected to interact with the DPP-4 enzyme . By inhibiting DPP-4, it reduces the degradation of endogenous incretin hormones, resulting in increased glucose-dependent insulin secretion . This interaction with DPP-4 is highly selective, demonstrating the compound’s specificity .

Cellular Effects

This compound’s cellular effects are likely to be similar to those of Saxagliptin. Saxagliptin has been shown to improve glycemic control by increasing insulin secretion and reducing glucagon secretion in a glucose-dependent manner . This suggests that this compound may also influence cell function by modulating hormone levels and thus affecting cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound is expected to involve binding to the DPP-4 enzyme, inhibiting its activity . This inhibition prevents the degradation of incretin hormones, leading to increased levels of these hormones. The increased circulation of intact GLP-1 leads to increased fat and muscle glucose utilization and reduced hepatic glucose production .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound have not been reported, studies on Saxagliptin suggest that it has a half-life of plasma DPP-4 inhibition of approximately 27 hours , supporting a once-daily dosing regimen . This suggests that this compound may also exhibit prolonged effects in laboratory settings.

Dosage Effects in Animal Models

Studies on Saxagliptin suggest that it is generally well-tolerated, with a low risk of hypoglycemia .

Metabolic Pathways

This compound is likely to be involved in the same metabolic pathways as Saxagliptin. Saxagliptin is primarily metabolized by cytochrome P450 (CYP) 3A4/5 to an active metabolite, 5-hydroxy saxagliptin .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Saxagliptin N-Carboxybenzyl can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Saxagliptin", "N-Carboxybenzyl chloride", "Triethylamine", "Methanol", "Sodium bicarbonate", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve Saxagliptin in methanol and add triethylamine. Stir the mixture for 30 minutes.", "Step 2: Add N-Carboxybenzyl chloride to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Add sodium bicarbonate to the reaction mixture and stir for 30 minutes.", "Step 4: Extract the product with chloroform and wash the organic layer with water.", "Step 5: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent.", "Step 6: Dissolve the crude product in hydrochloric acid and stir for 30 minutes.", "Step 7: Neutralize the reaction mixture with sodium hydroxide and extract the product with chloroform.", "Step 8: Wash the organic layer with water and dry with anhydrous sodium sulfate.", "Step 9: Evaporate the solvent to obtain the final product, Saxagliptin N-Carboxybenzyl." ] } | |

| 1408335-73-8 | |

分子式 |

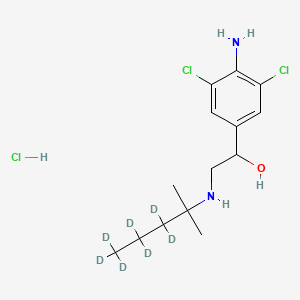

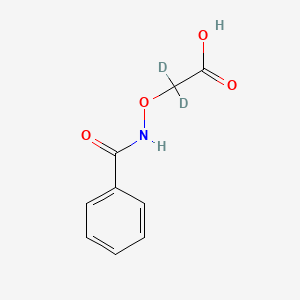

C26H31N3O4 |

分子量 |

449.551 |

IUPAC名 |

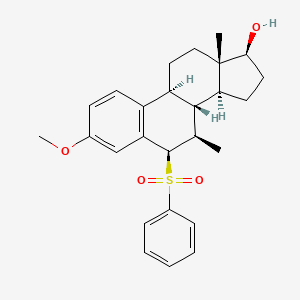

benzyl N-[(1S)-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-1-(3-hydroxy-1-adamantyl)-2-oxoethyl]carbamate |

InChI |

InChI=1S/C26H31N3O4/c27-13-20-7-19-8-21(19)29(20)23(30)22(28-24(31)33-14-16-4-2-1-3-5-16)25-9-17-6-18(10-25)12-26(32,11-17)15-25/h1-5,17-22,32H,6-12,14-15H2,(H,28,31)/t17?,18?,19-,20+,21+,22-,25?,26?/m1/s1 |

InChIキー |

DSLXQSYLYSTVKT-IBTFFAOSSA-N |

SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)NC(=O)OCC6=CC=CC=C6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-1-[(2R,3S)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B585697.png)